molecular formula C10H12N2O4 B11464229 N-[2-(3-nitrophenoxy)ethyl]acetamide

N-[2-(3-nitrophenoxy)ethyl]acetamide

Cat. No.: B11464229
M. Wt: 224.21 g/mol
InChI Key: KPNPONBPEXPJNM-UHFFFAOYSA-N
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Description

N-[2-(3-nitrophenoxy)ethyl]acetamide: is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-nitrophenoxy)ethyl]acetamide typically involves the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3-nitrophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted ethyl derivatives.

Scientific Research Applications

Chemistry: N-[2-(3-nitrophenoxy)ethyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its nitrophenoxy group can be tagged with fluorescent markers, enabling visualization of biological processes.

Medicine: this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-[2-(3-nitrophenoxy)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethyl chain and acetamide group contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

  • N-[2-(4-nitrophenoxy)ethyl]acetamide
  • N-[2-(2-nitrophenoxy)ethyl]acetamide
  • N-[2-(3-nitrophenoxy)ethyl]propionamide

Comparison: N-[2-(3-nitrophenoxy)ethyl]acetamide is unique due to the position of the nitro group on the phenoxy ring. This positional difference can significantly impact the compound’s reactivity and interactions with biological targets. For example, N-[2-(4-nitrophenoxy)ethyl]acetamide may exhibit different binding affinities and reaction rates compared to this compound, highlighting the importance of structural variations in chemical behavior.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-[2-(3-nitrophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H12N2O4/c1-8(13)11-5-6-16-10-4-2-3-9(7-10)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

KPNPONBPEXPJNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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